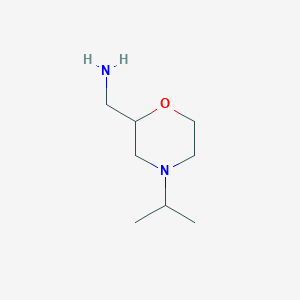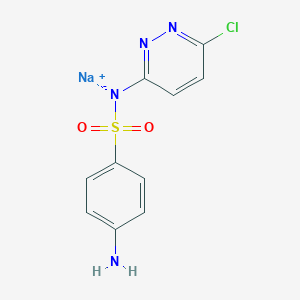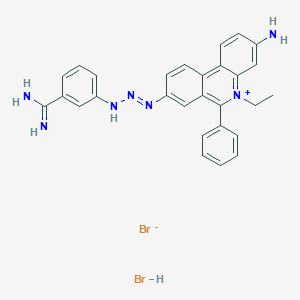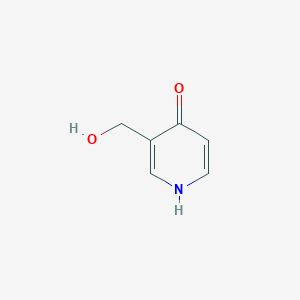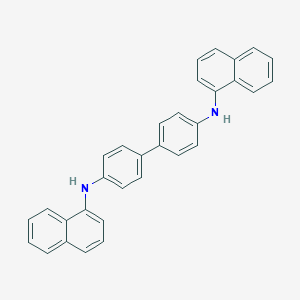
N,N'-Di(1-naphthyl)-4,4'-benzidine
概要
説明
N,N'-Di(1-naphthyl)-4,4'-benzidine is a chemical compound that is derived from the coupling of N,N-dialkylanilines. It is a bisaniline, which means it contains two aniline units connected by a bridge, in this case, a benzidine structure. The compound is of interest due to its potential applications in various fields, including organic synthesis and materials science.
Synthesis Analysis
The synthesis of benzidine derivatives, such as N,N'-Di(1-naphthyl)-4,4'-benzidine, can be achieved through oxidative self-coupling of N,N-dialkylanilines. This process is facilitated by organic oxidants like naphthalene-1,8-diylbis(diphenylmethylium) dications, which are prepared from a cyclic ether precursor derived from 1,8-dibromonaphthalene under anhydrous conditions . The oxidative coupling occurs at the para-position, resulting in the formation of benzidines with good to excellent yields.
Molecular Structure Analysis
While the specific molecular structure of N,N'-Di(1-naphthyl)-4,4'-benzidine is not detailed in the provided papers, similar compounds such as 4-Chloro-N'-(2-hydroxy-1-naphthylidene)benzohydrazide have been analyzed. These compounds exhibit a trans configuration around the C=N double bond and have dihedral angles that indicate the spatial orientation of the benzene and naphthyl ring systems . Such structural details are crucial for understanding the chemical behavior and potential applications of these compounds.
Chemical Reactions Analysis
The papers provided do not directly address the chemical reactions specific to N,N'-Di(1-naphthyl)-4,4'-benzidine. However, the oxidative coupling process used in its synthesis is a chemical reaction of note, where N,N-dialkylanilines are transformed into benzidines . Additionally, naphthalene dioxygenase from Pseudomonas sp. has been shown to oxidize related aromatic compounds, indicating that enzymes could potentially be used to modify the chemical structure of benzidine derivatives .
Physical and Chemical Properties Analysis
The physical and chemical properties of N,N'-Di(1-naphthyl)-4,4'-benzidine are not explicitly discussed in the provided papers. However, related compounds such as 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide have been characterized using various techniques, including FTIR, NMR, and X-ray diffraction. Density Functional Theory (DFT) studies on such compounds provide insights into their stability, charge distribution, and electronic properties, such as HOMO-LUMO gaps, which are indicative of their reactivity and potential use in electronic applications .
科学的研究の応用
Detection in Dyestuffs
N,N'-Di(1-naphthyl)-4,4'-benzidine is detected in dyestuffs or dyed substrates, often in connection with carcinogenic amines. A study found that certain dyestuffs released carcinogenic amines, including benzidine, without these amines being employed in the manufacturing process. This highlights the compound's relevance in consumer safety and chemical analysis (Oh, Kang, Cho, & Lee, 1997).
Synthesis and Photoelectric Properties
N,N'-Di(1-naphthyl)-4,4'-benzidine has been synthesized and characterized for its potential as a hole-transport material in photoelectric applications. Studies show that it exhibits favorable properties like high glass transition temperature and efficient blue fluorescence, suggesting its utility in electronic and photonic devices (Huang & Li, 2006).
Organic Light-Emitting Diodes (OLEDs)
This compound is significant in the development of organic light-emitting diodes. For instance, it has been used in balanced ambipolar charge carrier mobility in mixed layers, enhancing the performance of hybrid white OLEDs. The research indicates that the proper blending of this compound can significantly improve device efficiency and stability (Schwartz et al., 2008).
Nanotechnology and Surface Engineering
In nanotechnology, N,N'-Di(1-naphthyl)-4,4'-benzidine has been studied for its nano/microstructure formation. Its behavior under various conditions, such as substrate temperature and gas flow rate, has been analyzed, providing insights into the material's versatility in nanostructure fabrication (Leung et al., 2005).
Medical and Biological Research
In the medical field, alternatives to benzidine compounds, which are considered carcinogenic, have been explored. For example, 4-chloro-1-naphthol has been suggested as a substitute in myeloperoxidase staining, which is crucial for distinguishing between different blood cells. This demonstrates the compound's indirect role in advancing safer medical diagnostics (Elias, 1980).
Safety And Hazards
将来の方向性
The future directions of N,N’-Di(1-naphthyl)-4,4’-benzidine research could involve further understanding of the high performance due to nano-lens arrays. It’s necessary to perform an extensive analysis of its electronic structure, as π-conjugated organic materials are significantly affected by frontier orbitals .
特性
IUPAC Name |
N-[4-[4-(naphthalen-1-ylamino)phenyl]phenyl]naphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H24N2/c1-3-11-29-25(7-1)9-5-13-31(29)33-27-19-15-23(16-20-27)24-17-21-28(22-18-24)34-32-14-6-10-26-8-2-4-12-30(26)32/h1-22,33-34H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SZDXPEWZZGNIBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2NC3=CC=C(C=C3)C4=CC=C(C=C4)NC5=CC=CC6=CC=CC=C65 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H24N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70596869 | |
| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
436.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N,N'-Di(1-naphthyl)-4,4'-benzidine | |
CAS RN |
152670-41-2 | |
| Record name | N~4~,N~4'~-Di(naphthalen-1-yl)[1,1'-biphenyl]-4,4'-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70596869 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



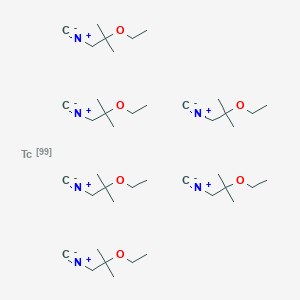
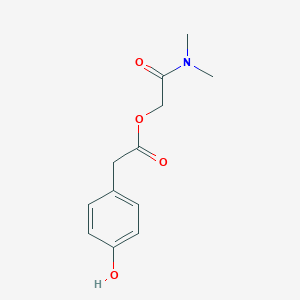
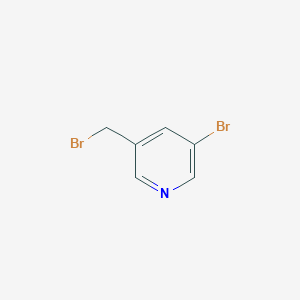
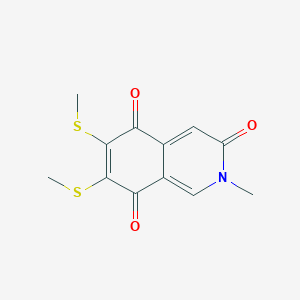
![[(2,6-Dimethylphenyl)sulfanyl-methylsulfanylmethylidene]cyanamide](/img/structure/B119025.png)
![[(1R,2R,3R,4R,5S,6R)-2-amino-3,5-dihydroxy-4,6-diphosphonooxycyclohexyl] dihydrogen phosphate](/img/structure/B119033.png)

